Glycerol 1-heptanoate

Description

Overview of Glycerol (B35011) Derivatives in Chemical and Biochemical Research

Glycerol, a simple polyol, serves as a foundational backbone for a vast array of derivatives, with glycerol esters being one of the most significant classes. researchgate.net These esters, formed by the esterification of one or more of glycerol's hydroxyl groups with fatty acids, are integral to the biochemistry of living organisms as essential components of cell membranes and as key players in energy metabolism. researchgate.net In industrial applications, glycerol esters are widely utilized for their emulsifying, stabilizing, and thickening properties in the food, pharmaceutical, and cosmetic industries. nih.govportlandpress.com

Monoacylglycerols (MAGs), which consist of a single fatty acid chain attached to a glycerol molecule, are particularly important. rsc.org They are not only metabolic intermediates in the breakdown and synthesis of fats but also function as signaling molecules. The specific fatty acid attached to the glycerol backbone, as well as its position, dictates the compound's physical and biological properties. Research into monoacylglycerols is extensive, covering their synthesis, analysis, and diverse biological effects. larodan.com

Nomenclature and Isomerism of Glycerol Heptanoates

The nomenclature and isomerism of glycerol heptanoates are crucial for understanding their specific chemical identities and behaviors.

Monoglycerides (B3428702): Positional Isomers and Stereochemical Considerations

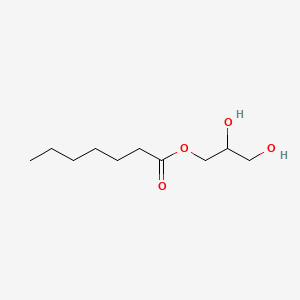

Glycerol 1-heptanoate, as its name suggests, is a monoglyceride where a heptanoyl group (derived from heptanoic acid) is attached to the sn-1 position of the glycerol backbone. ncats.io The nomenclature "1-" specifies the position of the ester linkage. Its systematic IUPAC name is 2,3-dihydroxypropyl heptanoate (B1214049). nih.gov

Positional isomerism is a key feature of monoacylglycerols. The heptanoyl group can be attached to either the primary (sn-1 or sn-3) or the secondary (sn-2) hydroxyl group of the glycerol molecule. This results in two possible positional isomers: 1-monoheptanoin and 2-monoheptanoin. The 1- and 3-monoacylglycerols are also referred to as α-monoacylglycerols, while the 2-monoacylglycerol is known as a β-monoacylglycerol. nih.gov These isomers exhibit different physical properties and can be distinguished using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov

Furthermore, the carbon at the sn-2 position of the glycerol backbone is a stereocenter when the substituents at the sn-1 and sn-3 positions are different, which is the case for this compound. This gives rise to stereoisomerism, resulting in two enantiomers: (R)- and (S)-glycerol 1-heptanoate. The term "this compound" without a stereochemical descriptor typically refers to a racemic mixture of these two enantiomers. cymitquimica.com

Distinction from Di- and Tri-heptanoylglycerols

This compound is distinct from its di- and tri-esterified counterparts. Diheptanoylglycerols contain two heptanoic acid chains esterified to the glycerol backbone, and they also exhibit positional isomerism (1,2-diheptanoin and 1,3-diheptanoin). craw.eu Triheptanoylglycerol, also known as triheptanoin (B1683035), has all three of glycerol's hydroxyl groups esterified with heptanoic acid. mdpi.com

The number of fatty acid chains significantly impacts the molecule's properties. As the number of heptanoyl groups increases, the polarity of the molecule decreases, which in turn affects its solubility and emulsifying capabilities. For instance, this compound, with its two free hydroxyl groups, is more polar and has better emulsifying properties compared to the more lipophilic triheptanoin.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H20O4 |

| Molecular Weight | 204.26 g/mol nih.gov |

| IUPAC Name | 2,3-dihydroxypropyl heptanoate nih.gov |

| CAS Number | 3030-30-6 ncats.io |

| Appearance | Colorless to pale yellow liquid |

| Odor | Characteristic fatty odor |

| Solubility | Soluble in organic solvents, limited solubility in water |

Table 2: Synonyms for this compound

| Synonym |

| 1-Monoheptanoin ncats.io |

| Glycerol α-monoenanthate ncats.io |

| 2,3-Dihydroxypropyl heptanoate ncats.io |

| Heptanoic acid, monoester with 1,2,3-propanetriol nih.gov |

| Monoheptanoin nih.gov |

Detailed Research Findings

Research on specific monoacylglycerols like this compound often involves their synthesis and characterization. The synthesis of monoacylglycerols can be achieved through several methods, including the direct esterification of glycerol with a fatty acid or the glycerolysis of triglycerides. For this compound, this would involve the reaction of glycerol with heptanoic acid.

Analytical techniques are crucial for identifying and characterizing this compound and its isomers. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool. The fragmentation patterns in the mass spectrum can provide detailed structural information, allowing for the differentiation between the 1- and 2-monoheptanoin isomers. nih.gov For example, the mass spectrum of the silylated derivative of 1-monoacylglycerols shows characteristic fragment ions that are absent in the spectrum of the 2-isomer. nih.gov

While much of the biochemical research has focused on triheptanoin as a therapeutic agent, the metabolic fate of its breakdown products, including heptanoate and glycerol, is of significant interest. Heptanoate can serve as an energy source and anaplerotic substrate for the Krebs cycle. Although direct biochemical studies on this compound are less common, it is understood that upon ingestion, it would be hydrolyzed by lipases into glycerol and heptanoic acid, which then enter their respective metabolic pathways.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-2-3-4-5-6-10(13)14-8-9(12)7-11/h9,11-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIQZSQUDHUPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949297 | |

| Record name | 2,3-Dihydroxypropyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26402-24-4 | |

| Record name | 2,3-Dihydroxypropyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Glycerol 1 Heptanoate

Chemical Esterification Approaches

Chemical methods for synthesizing glycerol (B35011) 1-heptanoate are well-established and typically rely on the direct reaction of glycerol and heptanoic acid or the transesterification with a suitable acyl donor.

Direct Esterification of Glycerol and Heptanoic Acid

The direct esterification of glycerol with heptanoic acid is a common method for producing glycerol 1-heptanoate. tiiips.comcymitquimica.com This reaction involves the condensation of the carboxylic acid and the alcohol, with the elimination of water. wikipedia.org

To facilitate the direct esterification, a catalyst is typically employed to increase the reaction rate. acs.org

Acid Catalysts: Strong acids like sulfuric acid are frequently used as catalysts. tiiips.comgoogle.com The acid protonates the carbonyl oxygen of the heptanoic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of glycerol. Other acid catalysts that have been explored for esterification reactions include solid acids like phosphotungstic acid and metal oxides or chlorides of elements such as tungsten, molybdenum, calcium, zinc, chromium, or magnesium. google.com

Heterogeneous Catalysts: Solid acid catalysts, such as alumina-tin oxide and alumina-zinc oxide, offer advantages in terms of separation and reusability. researchgate.net

Catalyst-Free Synthesis: Some methods aim to produce glycerol heptanoate (B1214049) without a catalyst, which can simplify purification processes. google.com

The efficiency of direct esterification is influenced by several parameters that can be optimized to maximize the yield of this compound.

Temperature: The reaction is often conducted at elevated temperatures, for instance, in the range of 180 to 250°C, to drive the reaction forward. google.com However, studies on similar esterifications have shown that increasing the temperature beyond a certain point can lead to a decrease in product yield. nih.gov

Molar Ratio: Utilizing an excess of one reactant, typically the fatty acid, can shift the equilibrium towards the product side. google.com For example, a molar excess of at least 30% of heptanoic acid compared to glycerol has been used. google.com

Water Removal: As water is a byproduct of the esterification reaction, its removal is crucial to achieve high conversion rates. tiiips.comwikipedia.org This can be accomplished through methods like azeotropic distillation using a Dean-Stark apparatus or by performing the reaction under reduced pressure. tiiips.com

Reaction Time: The duration of the reaction is another critical factor, with longer times generally leading to higher yields until equilibrium is reached. google.com

Table 1: Reaction Parameters for Direct Esterification of Glycerol and Heptanoic Acid

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Sulfuric Acid, Phosphotungstic Acid, Metal Oxides | Increases reaction rate by activating the carboxylic acid. tiiips.comgoogle.com |

| Temperature | 180-250°C | Accelerates the reaction towards equilibrium. google.com |

| Molar Ratio | Excess Heptanoic Acid (e.g., ≥ 30%) | Shifts equilibrium to favor product formation. google.com |

| Water Removal | Dean-Stark Apparatus, Reduced Pressure | Drives the reversible reaction forward by removing a byproduct. tiiips.com |

| Reaction Time | Varies | Allows the reaction to proceed to completion or equilibrium. google.com |

Catalyst Systems in Chemical Synthesis (e.g., Acid Catalysis)

Transesterification Routes Involving Heptanoate Donors

Transesterification is an alternative chemical route for synthesizing this compound. This process involves the reaction of glycerol with a heptanoate ester, such as a fatty acid methyl or ethyl ester, in the presence of a catalyst. wikipedia.org This method is widely used in the production of various esters, including those from triglycerides. wikipedia.org The reaction can be catalyzed by both acids and bases. wikipedia.org

Enzymatic Synthesis Strategies

Enzymatic methods for producing this compound offer several advantages over chemical synthesis, including milder reaction conditions, higher specificity, and reduced byproduct formation. ocl-journal.orgscielo.br

Lipase-Catalyzed Esterification and Transesterification

Lipases (EC 3.1.1.3) are the most commonly used enzymes for the synthesis of glycerides due to their ability to catalyze both esterification and transesterification reactions under mild conditions. ocl-journal.orgscielo.br They can be employed for the direct esterification of glycerol with heptanoic acid or for the transesterification between glycerol and a heptanoate ester. scielo.brfrontiersin.org

Enzyme Specificity: Lipases exhibit regioselectivity, which can be exploited to produce specific isomers of glycerol heptanoate. For instance, 1,3-specific lipases can be used to synthesize 1,3-diacylglycerols, which can then be further reacted to form structured triglycerides. ocl-journal.orgmdpi.com

Reaction Media: Enzymatic synthesis can be carried out in various media, including organic solvents or solvent-free systems. researchgate.netresearchgate.net The choice of solvent can significantly impact the enzyme's activity and stability. researchgate.net Glycerol itself has been explored as a green solvent for organic reactions. d-nb.info

Optimization of Enzymatic Synthesis: Key parameters influencing the yield and rate of lipase-catalyzed reactions include:

Enzyme Source: Lipases from different microorganisms, such as Candida antarctica (Novozym 435), Rhizomucor miehei (Lipozyme RM IM), and Thermomyces lanuginosus, exhibit different activities and specificities. frontiersin.orgresearchgate.netresearchgate.net

Temperature: Optimal temperatures for lipase (B570770) activity are typically in the range of 40-65°C, which is significantly lower than those used in chemical synthesis. researchgate.netresearchgate.net

Water Activity: The amount of water in the reaction medium is a critical parameter in enzymatic esterification, as lipases require a certain amount of water for their catalytic activity, but excess water can promote the reverse hydrolysis reaction. scielo.brresearchgate.net

Substrate Ratio: The molar ratio of glycerol to the acyl donor affects the reaction equilibrium and the distribution of mono-, di-, and triglycerides. researchgate.net

Immobilization: Immobilizing the lipase on a solid support can enhance its stability and allow for easier recovery and reuse of the biocatalyst. frontiersin.org

Table 2: Comparison of Chemical and Enzymatic Synthesis of this compound

| Feature | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄), metal catalysts. tiiips.comgoogle.com | Lipases (e.g., Novozym 435, Lipozyme RM IM). frontiersin.orgresearchgate.net |

| Temperature | High (e.g., 180-250°C). google.com | Mild (e.g., 40-65°C). researchgate.netresearchgate.net |

| Specificity | Low, produces a mixture of isomers. nih.gov | High regioselectivity is possible. ocl-journal.orgmdpi.com |

| Byproducts | Can produce colored and other impurities. google.com | Generally fewer byproducts. scielo.br |

| Reaction Conditions | Harsh | Mild |

| Environmental Impact | Can generate polluting waste. researchgate.net | Considered a "green" alternative. d-nb.info |

Regioselectivity Control in Enzymatic Processes

Biotechnological Production through Microbial Pathways

Biotechnological production offers an alternative route that begins with the microbial synthesis of the precursor odd-chain fatty acid, heptanoic acid. Genetically engineered microorganisms can be designed to produce these fatty acids from simple, renewable feedstocks.

Glycerol, particularly crude glycerol which is an abundant and low-cost byproduct of the biodiesel industry, is an excellent carbon source for fermentation by various microorganisms. mdpi.comresearchgate.net Oleaginous yeasts, such as Yarrowia lipolytica and Cryptococcus curvatus, are capable of converting glycerol into lipids, which are stored as single-cell oils (SCOs). mdpi.comnih.gov These yeasts can accumulate lipids up to 50% of their dry cell weight. nih.gov While these yeasts naturally produce even-chain fatty acids, they can be genetically engineered to shift their production towards odd-chain fatty acids. mdpi.com This approach represents a valorization pathway for crude glycerol, turning an industrial byproduct into a feedstock for high-value chemicals. mdpi.commdpi.com

Table 3: Microbial Lipid Production from Glycerol This table shows the capacity of oleaginous yeasts to convert glycerol into lipids, a foundational step for producing fatty acid precursors.

| Microorganism | Carbon Source | C/N Ratio (moles/moles) | Max. Lipid Content (% DCW) | Max. Lipid Titer (g/L) | Reference |

|---|---|---|---|---|---|

| Cryptococcus curvatus ATCC 20509 | Glycerol | ~80 | 50% | 6.1 | nih.gov |

| Engineered Yarrowia lipolytica | Crude Glycerol & Sugar Beet Molasses | Not specified | Not specified | 4.63 | mdpi.com |

The biosynthesis of odd-chain fatty acids (OCFAs) is distinguished from even-chain fatty acid synthesis by its primer unit. nih.gov Instead of starting with acetyl-CoA (a two-carbon unit), OCFA synthesis begins with propionyl-CoA (a three-carbon unit). nih.govfrontiersin.org This propionyl-CoA starter is condensed with malonyl-CoA to form a five-carbon intermediate, which is then elongated in successive cycles, each adding two carbons, to produce OCFAs like heptanoic acid (C7). mdpi.comnih.gov

Most microorganisms produce only negligible amounts of OCFAs due to a limited intracellular supply of propionyl-CoA. nih.gov Therefore, metabolic engineering strategies are employed to increase this precursor pool. These strategies include:

Supplementing the medium with propionate , which is then converted to propionyl-CoA inside the cell. nih.govfrontiersin.org

Engineering de novo synthesis pathways for propionyl-CoA from central metabolites like glucose or threonine. frontiersin.orgnih.gov

Implementing heterologous pathways , such as the reverse β-oxidation (rBOX) pathway, which can iteratively elongate acyl-CoA molecules. oup.comnsf.gov

By engineering strains of E. coli or Y. lipolytica with these modifications, significant production of OCFAs can be achieved. nih.govfrontiersin.org For instance, engineering the threonine pathway in E. coli increased the OCFA fraction from less than 1% to 18% of total fatty acids. frontiersin.org A fed-batch co-feeding strategy in an engineered Y. lipolytica strain successfully produced high levels of OCFAs, primarily heptadecenoic acid (C17:1). researchgate.net

Reactivity and Transformation Pathways of Glycerol 1 Heptanoate

Hydrolytic Cleavage and Esterase Activity

Glycerol (B35011) 1-heptanoate, as an ester, is susceptible to hydrolytic cleavage, a fundamental reaction in its biological processing. This transformation, primarily mediated by enzymes, involves the breaking of the ester bond to yield its constituent parts: glycerol and heptanoic acid.

The enzymatic hydrolysis of glycerol esters is carried out by a class of enzymes known as esterases, which includes lipases. researchgate.net Pancreatic and gastric lipases are key enzymes in the digestion of dietary fats, and their mechanism provides a model for the cleavage of Glycerol 1-heptanoate. researchgate.neteuropa.eu The process is initiated by the nucleophilic attack of a residue (commonly serine) in the enzyme's active site on the electrophilic carbonyl carbon of the ester. numberanalytics.com This attack forms a transient tetrahedral intermediate. numberanalytics.comfiveable.me The intermediate then collapses, leading to the release of the alcohol moiety (glycerol) and the formation of an acyl-enzyme complex, where the fatty acid (heptanoate) is temporarily bound to the enzyme. Finally, a water molecule hydrolyzes the acyl-enzyme complex, releasing the fatty acid and regenerating the free enzyme, allowing it to catalyze further reactions.

While gastric and pancreatic lipases typically show high specificity for hydrolyzing ester bonds at the sn-1 and sn-3 positions of triglycerides, other enzymes like carboxyl ester lipase (B570770) can hydrolyze the remaining monoglyceride at the sn-2 position. researchgate.net In the context of this compound, which is a monoacylglycerol, esterases would directly cleave the single ester linkage to release glycerol and heptanoic acid. researchgate.net

The rate at which the enzymatic hydrolysis of this compound occurs is governed by several key factors. These variables can significantly alter the efficiency and speed of the cleavage reaction. fiveable.me

Enzyme Concentration: A higher concentration of active esterase or lipase enzymes generally leads to a faster rate of hydrolysis, assuming the substrate is not limiting.

Temperature: Like most enzymatic reactions, the rate of hydrolysis increases with temperature up to an optimal point. Beyond this temperature, the enzyme begins to denature, leading to a rapid decrease in activity. fiveable.me

pH: Enzymes have an optimal pH range at which their catalytic activity is highest. For instance, gastric lipase functions in the acidic environment of the stomach, while pancreatic lipase operates in the more alkaline conditions of the small intestine. Deviations from the optimal pH can alter the ionization state of amino acid residues in the active site, reducing reaction velocity.

Substrate Structure: The chemical structure of the ester itself is a critical determinant. Factors include:

Fatty Acid Chain Length: The rate of hydrolysis by lipases is dependent on the carbon chain length of the fatty acid. europa.eu Shorter-chain fatty acid esters are often hydrolyzed more rapidly than long-chain ones. europa.eu

Steric Hindrance: Bulky chemical groups near the ester bond can physically obstruct the enzyme's active site from accessing the carbonyl carbon, thereby slowing the reaction rate. numberanalytics.comfiveable.me

Electronic Effects: The presence of electron-withdrawing groups near the ester linkage can increase the positive charge (electrophilicity) of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate. numberanalytics.com

Table 1: Factors Affecting the Rate of Enzymatic Hydrolysis of this compound

| Factor | Effect on Hydrolysis Rate | Scientific Rationale |

| Enzyme Concentration | Increases rate with concentration | More active sites are available to bind and process the substrate. |

| Temperature | Increases to an optimum, then decreases | Reaction kinetics improve with temperature until the point of enzyme denaturation. fiveable.me |

| pH | Optimal rate at a specific pH | Affects the ionization state of the enzyme's active site and substrate. |

| Fatty Acid Chain Length | Influences rate | Lipase activity is often specific to certain chain lengths; shorter chains are generally hydrolyzed faster. europa.eu |

| Steric Hindrance | Decreases rate | Bulky groups near the ester bond can block enzyme access. numberanalytics.com |

| Electronic Effects | Can increase or decrease rate | Electron-withdrawing groups enhance carbonyl carbon electrophilicity, accelerating the reaction. numberanalytics.com |

Enzymatic Hydrolysis Mechanisms

Biotransformation and Metabolic Interconversions (Non-Clinical Focus)

Following its formation or absorption, this compound can enter various metabolic pathways. These non-clinical biotransformations involve its integration into the body's lipid synthesis and energy production systems.

Glycerolipid metabolism encompasses the synthesis and breakdown of molecules such as monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs). nih.gov this compound, as a monoacylglycerol, serves as a key intermediate in these pathways. researchgate.net In the synthesis of more complex glycerolipids, the process often starts with a glycerol backbone (like glycerol-3-phosphate) which is sequentially acylated. nih.gov Conversely, during the breakdown of triacylglycerols (lipolysis), TAGs are hydrolyzed first to DAGs and then to MAGs, releasing free fatty acids at each step. researchgate.netlumenlearning.com The final MAG can then be broken down into glycerol and a fatty acid. researchgate.net Therefore, this compound exists as a metabolic node, linking the synthesis and degradation of larger, energy-storing lipids like triheptanoin (B1683035).

This compound can be converted into di- and triacylglycerols through sequential esterification reactions catalyzed by acyltransferase enzymes. researchgate.net Starting with this compound (a monoheptanoylglycerol), an enzyme such as a monoacylglycerol O-acyltransferase (MOGAT) can catalyze the addition of a second heptanoyl group (from heptanoyl-CoA) to form a diheptanoylglycerol (a diacylglycerol). researchgate.net Subsequently, a diacylglycerol O-acyltransferase (DGAT) can add a third heptanoyl group, completing the synthesis of triheptanoin (a triacylglycerol). researchgate.netnih.gov This stepwise process allows for the assembly of energy-dense triacylglycerols from monoacylglycerol precursors. lumenlearning.com

Table 2: Metabolic Pathway of this compound Conversion

| Starting Compound | Enzyme Family | Acyl Donor | Product |

| This compound (MAG) | Monoacylglycerol O-acyltransferase (MOGAT) | Heptanoyl-CoA | Diheptanoylglycerol (DAG) |

| Diheptanoylglycerol (DAG) | Diacylglycerol O-acyltransferase (DGAT) | Heptanoyl-CoA | Triheptanoin (TAG) |

Once this compound is hydrolyzed, its two components, glycerol and heptanoate (B1214049), follow distinct metabolic routes. The glycerol component can directly enter the glycolysis/gluconeogenesis pathway. lumenlearning.com The heptanoate fatty acid undergoes a different fate. As an odd-chain fatty acid, its beta-oxidation yields acetyl-CoA and, crucially, one molecule of propionyl-CoA. nih.gov This propionyl-CoA can be converted into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This process is anaplerotic, meaning it replenishes TCA cycle intermediates.

The replenished intermediates can then be directed towards gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. wikipedia.org Studies in animal models have confirmed this process. In mice, infused heptanoate leads to the appearance of 13C-labeled glucose in the plasma when 13C-labeled heptanoate is used, confirming that the carbon backbone of heptanoate is used for gluconeogenesis in the liver. nih.gov Research in rats has also shown that the infusion of heptanoate or triheptanoin significantly increases plasma glucose concentrations, demonstrating its gluconeogenic properties. nih.govnih.gov This makes heptanoate a valuable substrate for glucose production, particularly in models of impaired glucose metabolism. nih.govnih.gov

Table 3: Effect of Heptanoate Infusion on Plasma Glucose in Rats

| Infused Compound | Mean Plasma Glucose (mM) | Statistical Significance vs. Control |

| Saline (Control) | 5.75 ± 0.33 | N/A |

| Na-Heptanoate (IV) | 7.88 ± 0.16 | P < 0.05 |

| Triheptanoin (IV) | 9.12 ± 0.089 | P < 0.001 |

| Triheptanoin (ID) | 10.3 ± 0.29 | P < 0.001 |

| Data adapted from a study on parenteral and enteral metabolism in normal rats. nih.gov |

Conversion to Other Glycerol Esters (e.g., Di- or Tri-heptanoylglycerols)

Chemical Derivatization and Functionalization of this compound

This compound possesses two free hydroxyl groups at the sn-2 and sn-3 positions, as well as an ester linkage, which are all potential sites for chemical modification. These functional groups allow for a variety of derivatization and functionalization reactions, enabling the synthesis of a diverse range of molecules with tailored properties. The primary pathways for the transformation of this compound involve reactions of its hydroxyl groups, such as acylation, etherification, and carbonylation.

Acylation and Esterification

The free primary and secondary hydroxyl groups of this compound can undergo acylation reactions with various acylating agents, such as acyl chlorides or carboxylic acids, to form di- and triglycerides.

One common method is direct esterification with a carboxylic acid, typically in the presence of an acid catalyst. For instance, the reaction of this compound with another fatty acid would yield a mixed diacylglycerol. While specific studies detailing the esterification of this compound are not abundant, the general principles of glycerol esterification are well-established. The reaction of glycerol with heptanoic acid, often catalyzed by an acid like sulfuric acid (H₂SO₄), is a known pathway for producing glycerol heptanoates. tiiips.com This same principle can be applied to the further esterification of this compound.

A more reactive approach involves the use of acyl chlorides. For example, the reaction of glycerol with acetyl chloride is very rapid, even at room temperature, and practically instantaneous at higher temperatures (100-120°C). google.com This suggests that this compound would readily react with acyl chlorides at its free hydroxyl positions. A patent describes a process where glycerol is reacted with a stoichiometric amount of acyl chloride (a 1:2 molar ratio) to produce dichlorohydrins, with a carboxylic acid formed as a co-product instead of water. google.com This type of reaction, when applied to this compound, could be used to introduce different acyl chains at the sn-2 and sn-3 positions.

Enzymatic catalysis offers a highly selective alternative for acylation. Lipases, such as Candida antarctica lipase B (CAL-B), are known to exhibit high regioselectivity, often acylating the primary hydroxyl group of glycerol derivatives exclusively. preprints.org In the context of a protected glycerol, such as 1-O-benzyl-sn-glycerol, CAL-B has been shown to acylate the primary alcohol position with high efficiency and no indication of acylation at the secondary position. preprints.org This high selectivity could be harnessed to selectively acylate the primary sn-3 hydroxyl group of this compound, leaving the sn-2 hydroxyl available for subsequent, different functionalization.

| Reactant | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Glycerol | Heptanoic Acid | Acid catalyst (e.g., H₂SO₄) | Glycerol Heptanoates | tiiips.com |

| Glycerol | Acetyl Chloride (1:2 ratio) | 100-120°C | α,γ-Dichlorohydrin | google.com |

| 1-O-benzyl-sn-glycerol | Vinyl hexanoate | Immobilized Candida antarctica lipase B (CAL-B), dry dichloromethane, room temperature | Regioselectively acylated glycerol derivative | preprints.org |

Carbonate Formation

The hydroxyl groups of this compound can also react with phosgene (B1210022) or its equivalents to form carbonates. The reaction of diols with phosgene is a standard method for producing cyclic carbonates. cia.gov Given the diol nature of this compound, it is expected to react with phosgene or triphosgene (B27547) to yield a cyclic carbonate involving the sn-2 and sn-3 hydroxyls.

A greener alternative to phosgene is the use of dimethyl carbonate (DMC) or ethylene (B1197577) carbonate. The synthesis of glycerol carbonate from glycerol and DMC can be catalyzed by various catalysts, including basic catalysts like CaO. frontiersin.org In one study, the transesterification of crude glycerol with DMC using CaO as a catalyst resulted in a 93% yield of glycerol carbonate. frontiersin.org Another approach is the enzymatic synthesis of glycerol carbonate from glycerol and ethylene carbonate using immobilized lipases, which can proceed under solventless conditions. acs.org These methods could be adapted to synthesize the corresponding carbonate of this compound. For example, the direct esterification of glycerol carbonate with hexanoic acid has been achieved using heterogeneous acid catalysts, yielding (2-oxo-1,3-dioxolan-4-yl)methyl hexanoate. scispace.com This indicates that the heptanoate ester of glycerol carbonate is a viable synthetic target.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Crude Glycerol, Dimethyl Carbonate (DMC) | CaO, Microwave activation (65°C, 5 min) | Glycerol Carbonate | 93% | frontiersin.org |

| Glycerol Carbonate, Hexanoic Acid | Nafion-silica composite (heterogeneous acid catalyst) | (2-oxo-1,3-dioxolan-4-yl)methyl hexanoate | 95% selectivity at 98% conversion | scispace.com |

| Glycerol, Ethylene Carbonate | Immobilized Candida rugosa or Thermomyces lanuginosus lipase | Glycerol Carbonate | High | acs.org |

Oxidation

The primary and secondary hydroxyl groups of this compound are susceptible to oxidation to yield aldehydes, ketones, and carboxylic acids. The selective oxidation of glycerol itself has been studied extensively. Catalytic oxidation using supported metal catalysts such as platinum (Pt), palladium (Pd), and gold (Au) can yield a variety of products including glyceric acid, glyceraldehyde, and dihydroxyacetone. psu.edursc.org For instance, supported gold catalysts have shown high selectivity for the formation of glyceric acid from glycerol at high conversion rates, particularly in the presence of a base. psu.edu The electro-oxidation of glycerol in alkaline media is another pathway that can produce compounds like glyceraldehyde and glyceric acid from the oxidation of a primary hydroxyl group, and dihydroxyacetone from the oxidation of the secondary hydroxyl group. mdpi.com These methods could be applied to this compound to produce novel functionalized derivatives, such as a heptanoate ester of glyceric acid or tartronic acid.

| Catalyst/Method | Conditions | Major Products | Reference |

|---|---|---|---|

| Supported Au/C or Au/graphite | O₂, 3 bar, 60°C, with NaOH | Glyceric Acid | psu.edu |

| Electro-oxidation on Pd | Alkaline media | Glyceraldehyde, Glyceric Acid, Tartronic Acid | mdpi.com |

| Photo-/Electrocatalysis | Various transition metal-based catalysts | 1,3-dihydroxyacetone, Glyceraldehyde, Tartronic acid, Formic acid, Glyceric acid | rsc.org |

Advanced Analytical and Characterization Methodologies

Chromatographic Separation and Detection

Chromatography is a cornerstone for the analysis of monoacylglycerols like glycerol (B35011) 1-heptanoate, enabling their separation from other lipid classes such as di- and triacylglycerols, as well as free fatty acids. csic.esmdpi.com The choice between gas and liquid chromatography depends on the specific analytical goals, including the need for derivatization and the desired level of structural detail.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. nih.gov For less volatile molecules like monoacylglycerols, derivatization is typically required to increase their volatility for GC analysis. mdpi.comnih.govnih.gov When coupled with a mass spectrometer (MS), GC-MS provides not only quantitative data but also structural information based on the fragmentation patterns of the analyzed compounds. nih.govcraw.eu This is particularly useful for distinguishing between isomers. nih.gov

GC-MS is a validated method for the determination of glycerol triheptanoate (GTH), a related triglyceride, in animal by-products. craw.eueuropa.eunih.gov This methodology can be adapted for the analysis of monoacylglycerols. The use of an internal standard is common for accurate quantification. europa.eu

To make monoacylglycerols suitable for GC analysis, their free hydroxyl groups must be derivatized to increase volatility. nih.govunit.no A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. fao.orgresearchgate.netnih.gov Reagents such as a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane (TMS-HT) are used for this purpose. nih.govresearchgate.net

The resulting TMS derivatives of monoacylglycerols exhibit characteristic fragmentation patterns in GC-MS analysis, which allows for the identification of positional isomers (e.g., 1-monoacylglycerols vs. 2-monoacylglycerols). nih.govunit.nofao.org For instance, the TMS derivative of 1-monoacylglycerols often shows a characteristic neutral loss of 103 amu, a fragment not typically observed for 2-monoacylglycerol isomers. nih.gov

| Derivatization Method | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Silylation | BSTFA:TMCS, TMS-HT (hexamethyldisilazane and trimethylchlorosilane) | Increases volatility by converting hydroxyl groups to trimethylsilyl (TMS) ethers. Allows for differentiation of positional isomers by MS. | unit.nofao.orgnih.gov |

| Transesterification (for FAMEs) | Methanolic KOH or Methanolic HCl | Cleaves fatty acids from the glycerol backbone to form fatty acid methyl esters for compositional analysis. Does not analyze the intact monoacylglycerol. | gerli.com |

The choice of GC column is critical for the successful separation of monoacylglycerol isomers and other lipids. Capillary columns are now the most prevalent type used in GC analysis. shimadzu.com The selection of the stationary phase is paramount and is based on the principle of "like dissolves like"; the polarity of the stationary phase should be matched to the polarity of the analytes. lcms.cz

For the analysis of derivatized monoacylglycerols, columns with a specific polarity and temperature stability are required. restek.com For example, a study on the determination of saturated monoglycerides (B3428702) in Fatty Acid Methyl Esters (FAME) specified a particular method for their quantification. energyinst.org However, some columns may have limitations; for instance, the rtx-2330 GC column was found to be unsuitable for resolving all C18 monoacylglycerol isomers when both were present due to its low maximum temperature. fao.org High-temperature resistant columns, such as DB-1ht and DB-5ht, have been successfully used for the analysis of mono- and diacylglycerols. nih.govresearchgate.net

Method optimization involves adjusting parameters such as the temperature program, carrier gas flow rate, and injection volume to achieve the best separation and peak shape. lcms.cz

| Column Type | Stationary Phase Type | Application Notes | Reference |

|---|---|---|---|

| DB-1ht, DB-5ht | (5%-Phenyl)-methylpolysiloxane (DB-5ht) | High-temperature stable capillary columns suitable for the analysis of derivatized mono- and diacylglycerols. | nih.govresearchgate.net |

| rtx-2330 | Highly polar biscyanopropyl polysiloxane | Found to have limitations in resolving C18 monoacylglycerol isomers due to a low maximum temperature. | fao.org |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of lipids, including monoacylglycerols, often without the need for derivatization. csic.esau.dk It is particularly useful for separating complex mixtures of lipids based on their polarity. vitas.no Both normal-phase and reversed-phase HPLC can be employed for the analysis of monoacylglycerols. tandfonline.comtandfonline.com

Reversed-phase HPLC, typically using a C18 column, is a common method for separating monoacylglycerols. tandfonline.comnih.govresearchgate.net This technique can also separate the 1- and 2-isomers of monoacylglycerols, with the 2-isomer generally eluting earlier. tandfonline.comresearchgate.net

The choice of stationary phase is crucial in HPLC for achieving the desired separation of polar lipids like monoacylglycerols.

Normal-Phase HPLC: In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase. vitas.noresearchgate.net This mode is effective for separating lipids based on the polarity of their head groups. vitas.no Silica gel and diol-bonded columns are commonly used for the separation of lipid classes. tandfonline.com Polyvinyl alcohol-silica (PVA-Sil) stationary phases have also been used to separate a wide range of polar and neutral lipids. nih.gov

Reversed-Phase HPLC: Reversed-phase HPLC employs a non-polar stationary phase, most commonly with C18 (octadecylsilyl) chemistry, and a polar mobile phase. au.dktandfonline.com This is a widely used technique for the analysis of monoacylglycerols and can separate them based on both their fatty acid chain length and degree of unsaturation. tandfonline.comresearchgate.net C8 columns can also be utilized, particularly for medium-chain lipids. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent mixed with a small amount of aqueous solvent. chromatographyonline.com Unbound silica-based columns are popular for lipid separation in HILIC. chromatographyonline.com

| Chromatography Mode | Stationary Phase | Separation Principle | Reference |

|---|---|---|---|

| Normal-Phase | Silica, Diol, PVA-Sil | Separates based on the polarity of the lipid head groups. | tandfonline.comnih.gov |

| Reversed-Phase | C18 (Octadecylsilyl), C8 (Octylsilyl) | Separates based on hydrophobicity, influenced by fatty acid chain length and saturation. | tandfonline.comnih.govresearchgate.net |

| HILIC | Unbound Silica, Dihydroxypropyl-modified silica | Separates based on partitioning between a water-enriched layer on the stationary phase and the mobile phase. | chromatographyonline.com |

The detection of lipids eluting from the HPLC column can be achieved with various types of detectors.

Refractive Index (RI) Detector: The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte passes through. nih.govtandfonline.com It is a suitable detector for the quantitative analysis of glycerides, especially when the analytes lack a UV-absorbing chromophore. au.dknih.govtandfonline.com However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. thermofisher.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and structural information, making it a powerful tool for lipid analysis. nih.govjst.go.jpupce.cz Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for the analysis of monoacylglycerols and other lipids. jst.go.jpupce.cz Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information and is used for profiling monoacylglycerol species. jst.go.jpnih.gov

Evaporative Light Scattering Detector (ELSD): The ELSD is another universal detector that is more sensitive than the RI detector and is compatible with gradient elution. vitas.nogerli.com It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. vitas.no

Charged Aerosol Detector (CAD): CAD is a mass-sensitive detector that provides a uniform response for non-volatile analytes, making it suitable for the quantification of lipids without the need for individual standards. thermofisher.com It is compatible with gradient elution and offers high sensitivity and a wide dynamic range. thermofisher.com

| Detector | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Refractive Index (RI) | Measures changes in the refractive index of the eluent. | Universal detector, good for quantification of non-UV absorbing compounds. | Not compatible with gradient elution, lower sensitivity. | nih.govtandfonline.com |

| Mass Spectrometry (MS) | Ionizes analytes and separates them based on mass-to-charge ratio. | High sensitivity and specificity, provides structural information. | Higher cost and complexity. | nih.govjst.go.jpupce.cz |

| Evaporative Light Scattering Detector (ELSD) | Measures light scattered by non-volatile analyte particles after solvent evaporation. | Universal, compatible with gradient elution, more sensitive than RI. | Response can be non-linear. | vitas.nogerli.com |

| Charged Aerosol Detector (CAD) | Charges aerosol particles of non-volatile analytes and measures the charge. | Universal, uniform response for non-volatile analytes, high sensitivity, gradient compatible. | Requires non-volatile analytes. | thermofisher.com |

High-Performance Liquid Chromatography (HPLC)

Stationary Phase Chemistry for Polar Lipid Separation

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric methods provide detailed information on the molecular architecture of Glycerol 1-heptanoate, enabling its unambiguous identification and differentiation from its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural analysis of monoacylglycerols, including the differentiation of positional isomers like this compound (an α-monoacylglycerol or sn-1 isomer) and glycerol 2-heptanoate (a β-monoacylglycerol or sn-2 isomer). The distinction is possible due to the different chemical environments of the protons and carbon atoms on the glycerol backbone once the heptanoyl chain is esterified at either the sn-1 or sn-2 position.

In ¹H-NMR, the protons on the glycerol moiety (sn-1, sn-2, and sn-3 positions) will exhibit distinct chemical shifts and coupling constants depending on the location of the acyl chain. For this compound, the protons at the sn-1 position are deshielded due to the ester linkage, shifting them downfield compared to the protons of the free primary hydroxyl group at the sn-3 position. The central sn-2 proton's signal is also affected. In contrast, for the sn-2 isomer, the protons at the sn-1 and sn-3 positions would be chemically equivalent, resulting in a simpler spectrum. High-resolution NMR instruments (≥500 MHz) are typically required to resolve these signals effectively. acs.org

Similarly, ¹³C-NMR spectroscopy can distinguish between the isomers. The carbon atom attached to the acyl group (C-1 in the sn-1 isomer) experiences a significant downfield shift. The chemical shifts of the other glycerol carbons (C-2 and C-3) are also characteristically different between the two isomers, allowing for definitive assignment. researchgate.net The conformation of the glycerol backbone itself, which can exist as various rotamers (gauche-trans, gauche-gauche, trans-gauche), further influences the NMR spectrum, though these conformers are in dynamic equilibrium in solution. mdpi.comnih.gov

| Isomer | Position | Nucleus | Predicted Chemical Shift (ppm) and Multiplicity | Rationale |

|---|---|---|---|---|

| This compound (sn-1) | sn-1 | ¹H | ~4.1-4.3 (dd) | Esterification causes significant downfield shift (deshielding). |

| ¹³C | ~65 | |||

| sn-2 | ¹H | ~3.9 (m) | Adjacent to ester group and hydroxyl group. | |

| ¹³C | ~70 | |||

| sn-3 | ¹H | ~3.6-3.7 (dd) | Protons/carbon of a free primary alcohol. | |

| ¹³C | ~63 | |||

| Glycerol 2-heptanoate (sn-2) | sn-1 / sn-3 | ¹H | ~3.7 (d) | Chemically equivalent free primary alcohol groups. |

| ¹³C | ~61 | |||

| sn-2 | ¹H | ~4.9 (quintet) | Esterification on the secondary carbon causes a strong downfield shift. | |

| ¹³C | ~78 |

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a highly sensitive method for identifying and distinguishing between monoacylglycerol regio-isomers. nih.gov Due to their low volatility, monoacylglycerols are typically derivatized, often by silylation (e.g., to form trimethylsilyl (TMS) ethers), before analysis. nih.gov The electron impact (EI) ionization of these derivatives produces distinct fragmentation patterns for the sn-1 and sn-2 isomers. nih.gov

For silylated this compound (an α-isomer), the fragmentation is characterized by specific losses. A key fragmentation pathway involves the loss of a methylene(trimethylsilyl)oxonium group, resulting in a diagnostic ion. nih.gov Other significant fragments arise from the cleavage of the acyl chain and parts of the silylated glycerol backbone. nih.govaip.org

In contrast, the fragmentation of the silylated sn-2 isomer produces a different set of marker ions that are not observed in the spectrum of the sn-1 isomer. This allows for reliable differentiation. nih.gov Advanced techniques using cryogenic infrared spectroscopy have further elucidated that glycerolipid fragmentation can proceed via intramolecular ring closure, forming stable five-membered dioxolane rings, which contributes to the observed fragmentation patterns. nih.gov

| Isomer | Key Fragment Ion (m/z) | Postulated Structure/Origin |

|---|---|---|

| This compound (sn-1) | [M - 103]⁺ | Loss of CH₂OTMS from the sn-3 position. nih.gov |

| 205 | Fragment containing the glycerol backbone after loss of the acyl chain and other groups. nih.gov | |

| [M - 15]⁺ | Loss of a methyl group from a TMS moiety. | |

| Glycerol 2-heptanoate (sn-2) | 218 | Diagnostic marker ion. nih.gov |

| 203 | Diagnostic marker ion. nih.gov | |

| 191 | Diagnostic marker ion. nih.gov | |

| 103 | [CH₂=O⁺TMS] ion, prominent in sn-2 isomers. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomerism

Isotopic Labeling and Tracer Studies

Isotopic labeling is a powerful methodology used to trace the metabolic fate of molecules in biological systems. By replacing specific atoms (e.g., ¹²C with ¹³C) in this compound or its precursors, researchers can follow the flow of these labeled atoms through complex biochemical pathways using techniques like MS and NMR. researchgate.netsymeres.com

Studies utilizing isotopically labeled heptanoate (B1214049) (often administered as triheptanoin (B1683035), which is hydrolyzed to glycerol and heptanoate) or labeled glycerol have provided significant insights into cellular metabolism. uu.nlresearchgate.net These tracers allow for the quantitative analysis of fluxes through key pathways such as the tricarboxylic acid (TCA) cycle, gluconeogenesis, and neurotransmitter synthesis. nih.govnih.gov

When ¹³C-labeled heptanoate is metabolized, the label is incorporated into its breakdown products: acetyl-CoA and propionyl-CoA. uu.nluq.edu.au For example, [¹³C₃]-heptanoate yields ¹³C₃-propionyl-CoA and unlabeled acetyl-CoA. The ¹³C₃-propionyl-CoA enters the TCA cycle as ¹³C₃-succinyl-CoA, a process known as anaplerosis. The labeled carbons can then be tracked through subsequent TCA cycle intermediates like malate (B86768) and fumarate, and into biosynthetic products like glucose (via gluconeogenesis) or neurotransmitters. uu.nlnih.gov

Similarly, using [U-¹³C₃]glycerol allows researchers to trace the glycerol backbone's contribution to metabolism. nih.gov The labeled glycerol can be converted to triose phosphates, which can then enter glycolysis or be used for gluconeogenesis, producing M+3 labeled glucose. nih.gov By simultaneously administering heptanoate, researchers can observe how it serves as an alternative fuel, diluting the ¹³C enrichment from glycerol in metabolites and demonstrating its role in energy substrate provision, particularly in metabolic disorders. researchgate.netnih.gov

Applications in Advanced Materials and Biochemical Systems Non Clinical Focus

Role as an Emulsifier and Surfactant in Industrial Formulations

As a surface-active agent, or surfactant, Glycerol (B35011) 1-heptanoate is valued for its ability to stabilize mixtures of immiscible liquids, such as oil and water. cymitquimica.comaocs.org This property is fundamental to its application in numerous industrial products. cymitquimica.comresearchgate.net Like other monoglycerides (B3428702), it is part of a class of nonionic surfactants that are compatible with a wide array of other chemical compounds, making them suitable for complex commercial formulations. researchgate.net

The efficacy of Glycerol 1-heptanoate as an emulsifier stems from its molecular structure. ocl-journal.org The molecule orients itself at the interface between oil and water phases, with the polar glycerol head group interacting with the aqueous phase and the nonpolar heptanoic acid tail extending into the oil phase. aocs.org This arrangement lowers the interfacial tension between the two liquids, reducing the energy required to form an emulsion and creating a protective barrier around the dispersed droplets that prevents them from coalescing. aocs.orgmdpi.com

The ability of a surfactant to reduce surface tension is a key indicator of its effectiveness. For instance, studies on similar compounds like glycerol carbonate show a progressive decrease in the surface tension of water as the surfactant concentration increases, indicating a saturation of the surfactant's effect at the interface. mdpi.com The concentration at which these molecules begin to form aggregates (micelles) is known as the critical micelle concentration (CMC). researchgate.netmdpi.com Below the CMC, the surfactant primarily populates the interface, leading to a reduction in interfacial tension. The value of the interfacial tension at the CMC can be used to predict the type of structures, such as globular or rodlike micelles, that will form in the solution. researchgate.net The general mechanism involves the surfactant creating a film at the interface, which is crucial for the stability of the emulsion. researchgate.net

Table 1: Factors Influencing Emulsion Stability with Monoglyceride Surfactants

| Factor | Description | Impact on Emulsion |

| Molecular Structure | Amphiphilic nature with a hydrophilic head and hydrophobic tail. | Allows molecule to reside at the oil-water interface, reducing interfacial tension. aocs.org |

| Concentration | Amount of surfactant in the system. | Affects surface tension and the formation of micelles above the Critical Micelle Concentration (CMC). mdpi.comresearchgate.net |

| Interfacial Tension | The energy present at the interface of two immiscible liquids. | Lowering this tension facilitates the formation and stabilization of droplets. aocs.orgmdpi.com |

| Stabilization Barrier | Formation of a physical film around dispersed droplets. | Prevents coalescence and phase separation. aocs.org |

In industrial applications outside of the food and cosmetic sectors, this compound and related monoglycerides serve as essential components in a variety of formulations. cymitquimica.comgoogle.com Their function as emulsifiers and surfactants is critical in products that require stable mixtures of oil and water-based ingredients. These applications include textile treatment products, metalworking fluids, and certain types of coatings and polishes. europa.eu In the textile industry, for example, emulsifiers are used to improve the smoothness and sheen of fabrics and to lubricate fibers during processes like weaving and spinning. chemiis.com The ability of monoglycerides to act as dispersing agents is also valuable in creating uniform formulations for industrial use. cnchemsino.com

Interfacial Phenomena and Stabilization Mechanisms

Precursor and Building Block in Polymer Science

Glycerol, the backbone of this compound, is a trifunctional alcohol that is an inexpensive and renewable monomer suitable for polycondensation reactions. mdpi.com This makes glycerol and its derivatives, including monoglycerides like this compound, attractive building blocks for creating biodegradable polyesters. mdpi.comsci-hub.se

Glycerol-based polyesters are synthesized through a polycondensation reaction where the hydroxyl groups of glycerol react with the carboxylic groups of diacids or their derivatives, forming ester bonds. sci-hub.sed-nb.info this compound can act as a monomer in these reactions. The synthesis of these polyesters, such as poly(glycerol sebacate) or poly(glycerol adipate), typically involves high temperatures to drive the reaction and remove water, a condensation byproduct. d-nb.infonih.govfrontiersin.org

The initial reaction often involves the primary hydroxyl groups of glycerol, with subsequent reactions involving the secondary hydroxyl group leading to crosslinking between polymer chains. nih.gov The incorporation of monoglycerides into the polymer matrix can significantly modify the material's properties. Research has shown that incorporating monoglycerides into poly(glycerol-co-glutaric acid) films results in softer materials with increased elongation and enhanced solvent absorption capabilities. researchgate.net Specifically, the addition of monoglycerides led to a 39-fold reduction in Young's Modulus and a 17-fold reduction in fracture energy, demonstrating their role as a modifier for mechanical properties. researchgate.net

Table 2: Impact of Monoglyceride Incorporation on Polyester Film Properties

| Property | Polymer without Monoglyceride | Polymer with Monoglyceride | Reference |

| Flexibility | More rigid | Softer, increased elongation | researchgate.net |

| Tensile Strength | Higher | Lower | researchgate.net |

| Young's Modulus | Higher | 39-fold reduction observed | researchgate.net |

| Fracture Energy | Higher | 17-fold reduction observed | researchgate.net |

| Solvent Absorption | Lower | Increased absorption and resorption | researchgate.net |

The production of biodiesel via the transesterification of vegetable oils and animal fats generates a significant amount of crude glycerol as a byproduct, estimated at approximately 1 kg for every 10 kg of biodiesel produced. mdpi.commdpi.com This surplus has driven research into converting this low-purity glycerol into more valuable chemicals, thereby improving the economic viability of the biodiesel industry. researchgate.netresearchgate.net

One such pathway is the synthesis of glycerol esters like this compound. While not typically used as a direct modifier within the biodiesel reaction itself, the conversion of byproduct glycerol into a versatile chemical like this compound is a key strategy for valorizing this waste stream. researchgate.netresearchgate.net The resulting monoglyceride can then be used in the diverse applications outlined previously, including as a precursor for polymers. cogsust.com This effectively links the biodiesel production system to the broader chemical industry, turning a low-value byproduct into a useful feedstock for advanced materials. mdpi.comcogsust.com

Polymeric Materials Synthesis (e.g., Glycerol-based Polyesters)

Utilization in Lubricant Formulations

Glycerol esters have established applications as components in industrial lubricants and greases. cymitquimica.comeuropa.eu Their properties contribute to lubricity, wear prevention, and formulation stability. The ester structure of compounds like this compound is key to their function as lubricant additives. For example, related castor oil derivatives are used in machining oils for their ability to prevent the scuffing and scoring of metal parts due to excellent lubricating properties. ocl-journal.org

Triheptanoin (B1683035), the triglyceride counterpart to this compound, is explicitly listed for use in lubricants and greases. europa.eupharmacompass.com These glycerol esters can function as base oils or as additives that enhance the performance of the final lubricant product. Their use is part of a broader trend of employing bio-based materials in lubricant formulations to improve biodegradability and reduce environmental impact. ocl-journal.org

Application as an Analytical Marker or Standard in Research

This compound, also known as 1-monoheptanoin, serves a specialized and crucial role in analytical chemistry as a reference material and standard. larodan.com Its well-defined chemical structure and physical properties make it suitable for the calibration of analytical instruments and the quantification of related substances in complex matrices. cymitquimica.comsigmaaldrich.com This application is particularly prominent in the field of lipid analysis, where accurate identification and quantification of monoacylglycerols are essential.

In research settings, this compound is used to establish baseline measurements and ensure the accuracy and reproducibility of analytical methods. biodieselmagazine.com Its utility as a standard is rooted in its purity and the ability to be weighed accurately to prepare standard solutions of known concentrations. larodan.comeuropa.eu These standard solutions are fundamental for creating calibration curves, which are then used to determine the concentration of unknown analytes in a sample.

Detailed Research Findings

Research in lipidomics and fuel quality control frequently employs monoglycerides like this compound as analytical standards. In the analysis of biodiesel, for instance, standard methods such as ASTM D6584 are used for the quantitative determination of monoglycerides, diglycerides, and triglycerides. biodieselmagazine.comantpedia.com These methods rely on gas chromatography (GC) after a silylation step with reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). antpedia.com Calibration is achieved by using internal standards and reference materials, with monoglycerides being compared to standards like monoolein (B16389) to ensure accurate quantification. antpedia.com Commercially available monoglyceride reference materials are considered particularly helpful for establishing definitive retention time markers for specific monoglycerides. biodieselmagazine.com

While this compound itself is not always the primary calibrant in all standardized methods, its properties are representative of the short-chain monoglycerides that are critical to analyze. For example, in studies analyzing saturated monoglycerides (SMGs) in biodiesel, which can cause fuel filter clogging, various monoglycerides such as monopalmitin (B16481) and monostearin (B1671896) are quantified using gas chromatography-mass spectrometry (GC-MS). nih.gov In such analyses, an internal standard, often a monoglyceride with a different chain length like monononadecanoin (B13444868) (1-C19:0), is used for quantification. The principle is to compare the detector response of the analyte to the response of a known amount of the internal standard.

Furthermore, research on the thermoxidation of fatty acid methyl esters (FAME) has identified and quantified short-chain glycerol-bound compounds. dss.go.th In these studies, methyl heptanoate (B1214049), a related compound, was identified and quantified using GC, with internal standards like methyl tridecanoate (B1259635) used for quantitative purposes. dss.go.th

The characterization of this compound and related compounds involves techniques like GC-MS, which provides information on both the retention time and the mass-to-charge ratio (m/z) of the molecule and its fragments. dss.go.thnih.gov This dual detection provides a high degree of confidence in the identification of the compound. The purification and characterization of synthesized Glyceryl Heptanoate often involve methods such as distillation, extraction, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm its identity and purity before it can be used as a standard.

Below are data tables summarizing the key properties and analytical parameters of this compound relevant to its use as an analytical standard.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2,3-dihydroxypropyl heptanoate | nih.gov |

| Molecular Formula | C₁₀H₂₀O₄ | larodan.comnih.gov |

| Molecular Weight | 204.26 g/mol | larodan.comnih.gov |

| Physical State | Liquid | larodan.com |

| Purity | >98% (for research grade) | larodan.com |

| CAS Number | 3030-30-6 | larodan.com |

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Precursor Type | [M+NH₄]⁺ | nih.gov |

| Precursor m/z | 222.17053 | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Most Abundant Peak (m/z) | 187.1572 | nih.gov |

Table 3: Related Monoglyceride Standards in Analytical Methods

| Compound | Analytical Method/Application | Internal Standard Used | Reference |

|---|---|---|---|

| Monopalmitin (1-C16:0) | Quantification of SMGs in Biodiesel by GC-MS | Monononadecanoin (1-C19:0) | |

| Monostearin (1-C18:0) | Quantification of SMGs in Biodiesel by GC-MS | Monononadecanoin (1-C19:0) | |

| Monoolein | Determination of Monoglycerides in Biodiesel by GC (ASTM D6584) | Butanetriol and Tricaprin | antpedia.com |

Computational and Modeling Studies of Glycerol 1 Heptanoate Systems

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic nature of molecules, including their conformational preferences and interactions with their environment. While specific MD studies on Glycerol (B35011) 1-heptanoate are limited, extensive research on glycerol provides a solid foundation for understanding its conformational behavior. unifi.itcapes.gov.braps.org

MD simulations of glycerol in condensed phases (liquid and glassy states) have further elucidated the interplay between intra- and intermolecular hydrogen bonding in determining the conformational distribution. unifi.it These simulations have shown that conformational jumps are rapid, occurring in less than half a picosecond. unifi.it The attachment of the heptanoate (B1214049) chain to the glycerol backbone is expected to introduce additional conformational complexity, influenced by the hydrophobic interactions of the alkyl chain.

| Conformer | Dihedral Geometry | Approximate Population in Water (%) | Key Feature |

|---|---|---|---|

| gt (gauche-trans) | Gauche at sn-1,2; Trans at sn-2,3 | 50 | Favored symmetric conformer in aqueous solution. mdpi.com |

| gg (gauche-gauche) | Gauche at sn-1,2; Gauche at sn-2,3 | 30 | Contributes to the overall gauche preference of the triol groups. mdpi.com |

| tg (trans-gauche) | Trans at sn-1,2; Gauche at sn-2,3 | 20 | Less favored in water compared to gt and gg conformers. scispace.com |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. mdpi.com For Glycerol 1-heptanoate, these calculations can predict properties like atomic charges, frontier molecular orbital energies (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding its chemical behavior.

Studies on similar ester compounds have demonstrated the utility of quantum chemical calculations in predicting reactivity. mdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Parameter | Significance | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability. | Localized primarily on the oxygen atoms of the hydroxyl and ester groups. |

| LUMO Energy | Indicates electron-accepting ability. | Localized around the carbonyl carbon of the ester group. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | Expected to be in a range typical for organic esters, indicating moderate reactivity. |

| Electrostatic Potential | Maps charge distribution and predicts sites for electrostatic interactions. | Negative potential around the oxygen atoms, positive potential around the hydrogen atoms of the hydroxyl groups and the carbonyl carbon. |

Thermodynamic Modeling of Phase Behavior in Multi-Component Systems

The thermodynamic properties and phase behavior of this compound are critical for its purification, formulation, and application in multi-component systems. Thermodynamic models, such as equations of state (EoS) and activity coefficient models, are used to predict phase equilibria (vapor-liquid, liquid-liquid) of mixtures containing this compound.

Research on the phase behavior of biodiesel production, which involves fatty acid esters and glycerol, offers relevant insights. ua.ptmdpi.com For instance, the Non-Random Two-Liquid (NRTL) model has been successfully used to correlate the liquid-liquid equilibrium data of systems containing fatty acid ethyl esters, glycerol, and ethanol, with a low root-mean-square deviation. mdpi.com Similarly, the Predictive Soave-Redlich-Kwong (PSRK) model has been shown to be effective for simulating the gas phase of non-ideal systems with polar components, such as those encountered in the hydrodeoxygenation of methyl heptanoate. tkk.fi

The solubility of this compound in various solvents will be dictated by a balance of the hydrophilic nature of the glycerol headgroup and the hydrophobicity of the heptanoate tail. Thermodynamic models can be parameterized using experimental data to accurately predict this behavior across a range of temperatures and compositions.

Predictive Modeling of Synthetic Pathways and Biocatalytic Processes

Predictive modeling plays a crucial role in optimizing the synthesis of this compound, particularly through biocatalytic routes which are favored for their selectivity and sustainability. acs.orgmdpi.commdpi.com Lipase-catalyzed esterification is a common method for producing monoacylglycerols. researchgate.netd-nb.info

Predictive models for these processes can take various forms. Kinetic models can describe the reaction rates as a function of substrate concentrations, temperature, and enzyme loading. researchgate.net These models are essential for reactor design and process optimization. For example, in the biocatalytic synthesis of polymeric esters, it was found that shifting the reaction equilibrium by removing water was crucial to achieve the desired product specifications. researchgate.net

Furthermore, machine learning and deep learning models are increasingly being used to predict reaction outcomes and identify optimal reaction conditions. acs.org These models can be trained on existing reaction data to predict the yield and selectivity of the esterification of glycerol with heptanoic acid under different catalytic systems. Such predictive tools can significantly accelerate the development of efficient and sustainable synthetic pathways for this compound.

Q & A

Basic Research Questions

Q. What are the validated laboratory-scale synthesis protocols for glycerol 1-heptanoate, and how can reaction parameters (e.g., temperature, catalyst) be optimized for yield and purity?

- Methodology : Use esterification reactions between glycerol and heptanoic acid, employing acid catalysts (e.g., sulfuric acid) or enzymatic methods. Monitor reaction progress via thin-layer chromatography (TLC) or FTIR spectroscopy to detect ester bond formation. Optimize parameters using factorial design experiments (e.g., varying molar ratios, temperatures from 60–120°C) and validate purity via HPLC with a C18 column and UV detection at 210 nm .

- Data Validation : Replicate experiments at least three times to ensure reproducibility, as per guidelines for analytical replication in chemical studies .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

- Methodology :

- Structural Confirmation : Use H NMR (δ 4.1–4.3 ppm for glycerol backbone protons; δ 0.8–1.3 ppm for heptanoyl chain methyl/methylene groups) and FTIR (C=O stretch at ~1730 cm) .

- Purity Assessment : Reverse-phase HPLC with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate .

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratories?

- Protocol Design : Provide detailed step-by-step procedures, including equipment specifications (e.g., reflux condenser type), reagent grades, and environmental controls (humidity/temperature).

- Reporting Standards : Adhere to the "Materials and Methods" structure outlined in peer-reviewed chemistry journals, specifying deviations from published protocols .

Advanced Research Questions

Q. How should contradictory data from spectroscopic (NMR/FTIR) and chromatographic (HPLC) analyses of this compound be resolved?

- Root-Cause Analysis :

- Sample Contamination : Re-run analyses after purification via column chromatography.

- Instrument Calibration : Validate NMR shimming and HPLC column performance using certified standards (e.g., USP glycerol monostearate).

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets .

Q. What experimental design strategies are effective for studying the temperature-dependent viscosity of this compound in aqueous solutions?

- Methodology :

- Experimental Setup : Use a rheometer with a temperature-controlled chamber (0–100°C). Prepare solutions at 5–30% w/w concentrations.

- Data Collection : Measure viscosity in triplicate at 5°C intervals.

- Modeling : Apply the Cheng equation (modified for heptanoyl chain effects) to correlate viscosity with temperature and concentration .

Q. How can researchers address discrepancies in stability studies of this compound under varying pH conditions?

- Hypothesis Testing :

- Accelerated Degradation Studies : Incubate samples at pH 2–12 (37°C) and analyze degradation products via LC-MS.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions.

Methodological Best Practices

- Data Presentation : Use SI units in tables and figures. For large datasets (e.g., rheological measurements), include raw data as supplementary files .

- Literature Review : Prioritize recent studies (post-2020) on glycerol esters in databases like PubMed and SciFinder, excluding non-peer-reviewed sources .

- Ethical Compliance : Disclose conflicts of interest and obtain permissions for adapted protocols or figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.